molecular formula C10H22O B125120 2-Propylheptan-1-ol CAS No. 10042-59-8

2-Propylheptan-1-ol

Cat. No.: B125120
CAS No.: 10042-59-8
M. Wt: 158.28 g/mol
InChI Key: YLQLIQIAXYRMDL-UHFFFAOYSA-N
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Description

Gossypol acetic acid is a natural polyphenolic aldehyde derived from the seeds, roots, and stems of cotton plants (Gossypium species). It has been studied extensively for its diverse biological properties, including antifertility, antiviral, antioxidant, antibacterial, antimalarial, and antitumor activities .

Mechanism of Action

Target of Action

2-Propyl-1-heptanol (2PH) is primarily used in the industrial sector It is a key component in the production of various materials, including plasticizers, resins, processing solvents, and precursors to detergents .

Mode of Action

2PH is an oxo alcohol, meaning that it is produced from the hydroformylation (“oxo synthesis”) of C4 alkenes followed by hydrogenation of the resulting aldehyde . This process results in a compound that can be used in various industrial applications. For instance, it can be used as a raw material for the manufacture of oleate- and palmitate-based materials used by the cosmetics industry .

Biochemical Pathways

As an industrial compound, 2PH does not participate in any known biochemical pathways in the human body. Its primary role is in the production of other compounds. For example, it is a precursor to Di-propylheptylphthalate (DPHP), a component similar to Di-ethylhexylphthalate (DEHP) and Di-octyl-phtalate (DOP) which are made from 2-Ethyl Hexanol (2-EH) .

Result of Action

The primary result of 2PH’s action is its role in the production of various industrial materials. For example, heat stabilizers manufactured for PVC compounds use similar high boiling and high molecular weight oxo-alcohols, which enhance product performance . A promising application of these alcohols would be as precursors to acrylate monomers, potentially conferring enhanced flexibility .

Action Environment

The action of 2PH is influenced by various environmental factors. For instance, its production process involves the hydroformylation of C4 alkenes, a process that requires specific temperature and pressure conditions . Furthermore, the use of 2PH in various applications, such as the production of plasticizers and solvents, may be influenced by regulatory and environmental considerations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gossypol acetic acid can be synthesized from gossypol, which is extracted from cottonseed oil. The synthesis involves the reaction of gossypol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of gossypol acetic acid involves large-scale extraction of gossypol from cottonseed oil followed by its chemical modification. The process includes solvent extraction, filtration, and purification steps to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Gossypol acetic acid is unique due to its dual mechanism of action and diverse biological activities. Similar compounds include:

Gossypol acetic acid stands out due to its ability to target multiple pathways and its potential for use in combination therapies .

Properties

IUPAC Name

2-propylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-3-5-6-8-10(9-11)7-4-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQLIQIAXYRMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9029302
Record name 2-Propyl-1-heptanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Heptanol, 2-propyl-
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CAS No.

10042-59-8
Record name 2-Propylheptanol
Source CAS Common Chemistry
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Record name 2-Propyl-1-heptanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Heptanol, 2-propyl-
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Record name 2-Propyl-1-heptanol
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Record name 2-propylheptan-1-ol
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Record name 2-PROPYL-1-HEPTANOL
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Synthesis routes and methods

Procedure details

The C5 aldehyde mixture thus obtained can be converted, for example by aldol condensation and subsequent hydrogenation of the aldol condensate, to a decanol mixture. In the case of C5 aldehyde mixtures in which the proportion of n-valeraldehyde is less than 95%, it is advisable to remove a proportion of the 2-methylbutanal by distillation in order to obtain a high-quality decanol mixture with a content of 2-propylheptanol of more than 90%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient method for synthesizing 2-propyl-1-heptanol according to the provided research?

A1: The research suggests that 2-propyl-1-heptanol can be synthesized via two main routes:

  1. Guerbet Reaction: This method involves the catalytic coupling of n-pentanol. [] Various factors influence the reaction, including the type of catalyst (VIII group metals like Pt, Pd, Ir, Ru, Rh), support material (C, Al2O3, TiO2, CeO2, ZrO2), reaction temperature, and pressure. []
  2. Esterification: 2-propyl-1-heptanol can be reacted with phthalic acid in the presence of a solid superacid catalyst to synthesize Di-(2-propyl heptyl) phthalate. [] This method focuses on optimizing reaction conditions like the ratio of alcohol to acid, catalyst dosage, temperature, and time to maximize yield. []

Q2: How do the structural properties of 2-propyl-1-heptanol influence its applications?

A2: While the provided research doesn't delve into the detailed spectroscopic characterization of 2-propyl-1-heptanol, its branched structure significantly impacts its properties and potential applications:

  • Surfactant Properties: When 2-propyl-1-heptanol is used to synthesize branched chain glycosides, the resulting molecules exhibit surface-active properties. [] Factors like the degree of polymerization and mixing with other branched alcohols influence the critical micelle concentration (CMC), surface tension, and foaming and emulsifying abilities. []
  • Extractant in Liquid-Liquid Equilibrium: The research explores the use of 2-propyl-1-heptanol as an extractant in separating 1,3-propanediol from aqueous solutions. [] Its liquid properties and ability to selectively dissolve specific compounds make it a potential candidate for liquid-liquid extraction processes. []

Q3: What are the limitations of the current research on 2-propyl-1-heptanol?

A3: The provided research primarily focuses on the synthesis and specific applications of 2-propyl-1-heptanol. Further investigation is needed in several areas:

  • Mechanism Exploration: While the Guerbet reaction is highlighted, a deeper exploration of the reaction mechanism, intermediates, and factors influencing selectivity is required. []

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